molecular formula C8H7FN4 B2528725 1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine CAS No. 1353855-31-8

1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine

Cat. No.: B2528725
CAS No.: 1353855-31-8
M. Wt: 178.17
InChI Key: DFSBZISPABHKEW-UHFFFAOYSA-N
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Description

1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C8H7FN4 and its molecular weight is 178.17. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

A study developed an environmentally benign and cost-effective route for the large-scale preparation of a novel oxazolidinone antibacterial candidate utilizing a key intermediate closely related to "1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine." This research emphasizes the compound's significance in synthesizing antibacterial agents, showcasing its utility in developing treatments against resistant bacterial strains (Yang et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

Research on the regioselective condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines, including structures related to the compound , led to the development of high-fluorescence intensity pyrazolo[3,4-b]quinolines. These compounds have been tested as emitters for OLEDs, indicating the potential use of "this compound" in advanced material sciences and electronics (Szlachcic et al., 2017).

Synthesis of Pyrazole Derivatives

A study on the synthesis, characterization, and bioactivities of pyrazole derivatives highlighted the versatility of "this compound" in producing compounds with significant antitumor, antifungal, and antibacterial properties. This research underscores the compound's importance in medicinal chemistry for creating new pharmacophores (Titi et al., 2020).

Cathepsin S Inhibitors

Another application involves the development of cathepsin S inhibitors, where derivatives of the compound were investigated for their potency against human Cathepsin S. This research is crucial for understanding the compound's role in designing therapeutic agents for diseases where Cathepsin S plays a significant role (Wiener et al., 2010).

Copper-Catalyzed Arylation

The compound's utility extends into the field of organic synthesis, particularly in copper-catalyzed N-arylation reactions. Research into the N-arylation of 3-alkoxypyrazoles demonstrates the compound's value in preparing libraries of new chemical entities, showcasing its versatility in synthetic chemistry (Guillou et al., 2010).

Mechanism of Action

The mechanism of action of “1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine” would depend on its intended use. For example, many pyrazole derivatives are used as pesticides, where they act by inhibiting the enzyme acetylcholinesterase .

Safety and Hazards

The safety and hazards associated with “1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine” would depend on factors such as its reactivity and intended use . As with all chemicals, appropriate safety precautions should be taken when handling this compound.

Future Directions

The future directions for research on “1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine” could include exploring its potential uses in various fields such as pharmaceuticals and agrochemicals . The unique properties conferred by the pyrazole and fluoropyridine rings make this an interesting compound for further study.

Properties

IUPAC Name

1-(2-fluoropyridin-4-yl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-8-3-7(1-2-11-8)13-5-6(10)4-12-13/h1-5H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSBZISPABHKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N2C=C(C=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353855-31-8
Record name 1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine
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